![molecular formula C6H3BrFNO2 B1271562 1-Bromo-4-fluoro-2-nitrobenzene CAS No. 446-09-3](/img/structure/B1271562.png)
1-Bromo-4-fluoro-2-nitrobenzene
Overview
Description
1-Bromo-4-fluoro-2-nitrobenzene is a clear yellow to brownish liquid after melting . It is used in the synthesis of anti-inflammatory agents .
Synthesis Analysis
1-Bromo-4-fluoro-2-nitrobenzene is used in the synthesis of anti-inflammatory agents . It undergoes Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product .Molecular Structure Analysis
The molecular formula of 1-Bromo-4-fluoro-2-nitrobenzene is C6H3BrFNO2 .Chemical Reactions Analysis
1-Bromo-4-fluoro-2-nitrobenzene undergoes Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product .Physical And Chemical Properties Analysis
1-Bromo-4-fluoro-2-nitrobenzene is a solid at 20 degrees Celsius . It has a molecular weight of 220.00 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-Bromo-4-fluoro-2-nitrobenzene: is utilized in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, it can be used to create 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol , a compound that has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules .
Organic Synthesis Building Block
As a building block in organic synthesis, this compound is involved in the formation of more complex organic structures. It can participate in reactions such as the Sonogashira coupling, which is a pivotal step in forming carbon-carbon bonds essential for constructing aromatic compounds .
Development of Sodium Channel Blockers
The compound serves as a precursor in the development of dibenzoxazepine analogs , which act as potent sodium channel blockers. These blockers have significant implications in treating conditions like epilepsy and chronic pain .
Anti-inflammatory Agents
1-Bromo-4-fluoro-2-nitrobenzene: is a key ingredient in synthesizing anti-inflammatory agents. These agents can help in developing new treatments for inflammation-related diseases, potentially offering alternatives to current medications .
Synthesis of Amino-Thiophene Derivatives
It is also used to synthesize 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile , a compound that could have applications in dye and pigment industries due to its conjugated system that can absorb light at various wavelengths .
Piperazine Derivatives
Lastly, this chemical is instrumental in synthesizing piperazine derivatives , such as 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester . Piperazine derivatives are known for their wide range of pharmacological activities, including antipsychotic and antidepressant effects .
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-fluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXNWKIKQFEOGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196232 | |
Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-fluoro-2-nitrobenzene | |
CAS RN |
446-09-3 | |
Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-fluoro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromo-5-fluoronitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74RSL9YDY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-bromo-5-fluoronitrobenzene in the synthesis of 2-bromo-5-fluoroaniline as described in the research?
A1: The research paper describes a method for preparing 2-bromo-5-fluoroaniline using 2-bromo-5-fluoronitrobenzene as the starting material []. The synthesis involves a hydrogenation reaction where the nitro group (-NO₂) in 2-bromo-5-fluoronitrobenzene is reduced to an amino group (-NH₂) in the presence of a Raney nickel catalyst and hydrogen gas. This transformation is a crucial step in obtaining the desired product, 2-bromo-5-fluoroaniline.
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